molecular formula C11H13Cl2N3O B7469817 1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone

1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone

Cat. No. B7469817
M. Wt: 274.14 g/mol
InChI Key: XPGSIDFMMJJEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone, also known as DPPE, is a chemical compound that has been extensively studied for its potential use in scientific research. DPPE is a piperazine derivative that has shown promising results in various studies related to neuroscience and pharmacology.

Mechanism of Action

1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone acts as a competitive inhibitor of DAT and NET by binding to the active site of these transporters. It prevents the reuptake of dopamine and norepinephrine into presynaptic neurons, leading to an increase in their extracellular concentration. This increase in neurotransmitter concentration results in enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone has been found to have various biochemical and physiological effects. It has been shown to increase extracellular dopamine and norepinephrine levels in the brain, leading to improved cognitive function, memory, and attention. 1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone has also been found to have antidepressant and anxiolytic effects, making it a potential therapeutic agent for the treatment of depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone has several advantages for lab experiments. It is a potent and selective inhibitor of DAT and NET, making it an ideal tool for studying the role of these transporters in various neurological disorders. 1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone is also relatively easy to synthesize and purify, making it readily available for research purposes. However, 1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone has some limitations for lab experiments. It has a short half-life and is rapidly metabolized, making it difficult to maintain stable concentrations in vivo. Additionally, 1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone has not been extensively studied in humans, and its safety and efficacy in humans are not well established.

Future Directions

1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone has shown promising results in various studies related to neuroscience and pharmacology. There are several future directions for research on 1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone. One potential direction is to study the effects of 1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone on other neurotransmitter systems, such as serotonin and GABA, to determine its potential as a broad-spectrum antidepressant and anxiolytic agent. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone in humans to establish its safety and efficacy as a therapeutic agent. Additionally, further research is needed to determine the optimal dosage and administration route of 1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone for various neurological disorders.

Synthesis Methods

1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,5-dichloro-2-pyridinecarboxylic acid with piperazine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction produces 1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone as a white solid, which can be purified by recrystallization.

Scientific Research Applications

1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone has been extensively studied for its potential use in scientific research. It has shown promising results in various studies related to neuroscience and pharmacology. 1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone has been found to be a potent and selective inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), which are important targets for the treatment of various neurological disorders such as Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

1-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N3O/c1-8(17)15-2-4-16(5-3-15)11-10(13)6-9(12)7-14-11/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGSIDFMMJJEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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